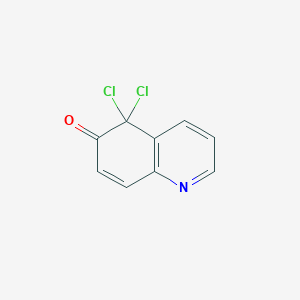
5,5-Dichloroquinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloroquinolin-6(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Recent studies have indicated that quinoline derivatives, including 5,5-Dichloroquinolin-6(5H)-one, exhibit promising antiviral properties. Quinoline scaffolds have been shown to be effective against a range of viruses such as HIV, Zika virus, and Ebola virus. The antiviral mechanism is attributed to their ability to inhibit viral replication and interfere with viral entry into host cells .
Case Study: Antiviral Efficacy
A study highlighted the synthesis of quinoline derivatives that demonstrated significant activity against various viral strains. The compounds were evaluated for their potential to inhibit viral replication in vitro, showing effective results against both RNA and DNA viruses .
Antibacterial Properties
Quinoline derivatives are also known for their antibacterial activities. This compound has been explored in the context of developing new antibacterial agents due to its ability to target bacterial cell functions. Research indicates that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 4 µg/mL |
| This compound | S. aureus | 8 µg/mL |
| Other derivatives | Various strains | Range from 2-16 µg/mL |
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. This compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Mechanisms
In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis. The observed IC50 values were promising compared to standard chemotherapeutics .
Other Biological Activities
Beyond antiviral and antibacterial properties, quinoline derivatives exhibit a range of biological activities including:
- Antimalarial : Compounds similar to this compound have been synthesized and tested for antimalarial activity, showing effective inhibition of Plasmodium falciparum growth in vitro .
- Anti-inflammatory : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .
- Antiplatelet Aggregation : Recent research has indicated that certain derivatives can inhibit platelet aggregation effectively without significant cytotoxicity .
Propriétés
Numéro CAS |
16100-81-5 |
|---|---|
Formule moléculaire |
C9H5Cl2NO |
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
5,5-dichloroquinolin-6-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
Clé InChI |
FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Synonymes |
5,5-Dichloroquinolin-6(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















